Propanoic acid, 2-allyloxy-, ethyl ester
Description
Propanoic acid, 2-allyloxy-, ethyl ester (IUPAC name: ethyl 2-(allyloxy)propanoate) is an ester derivative of propanoic acid featuring an allyloxy (-O-CH₂CH=CH₂) substituent at the second carbon of the propanoate backbone. These compounds share functional similarities, including ester groups and variable substituents, which influence their physical properties, reactivity, and applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-prop-2-enoxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6-11-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
SQKHGJLWNLPYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Allyloxy vs. This could influence applications in polymer chemistry or as intermediates in organic synthesis.
- Molecular Weight : The allyloxy derivative has a higher molecular weight (156.18 vs. 102.13–118.13 for analogs), which may affect volatility and solubility.
Physicochemical Properties
Data from ethyl propionate (CAS 105-37-3) and substituted derivatives provide a baseline for comparison:
Key Differences :
- The hydroxyl group in 2-hydroxy derivatives increases polarity and water miscibility, unlike the hydrophobic allyloxy or methyl groups.
- Allyloxy’s alkene may reduce thermal stability compared to saturated analogs.
Antimicrobial Activity
Antioxidant Activity
Flavor and Fragrance
Biofuel and Combustion
- Ethyl Propionate: Studied as a biofuel component; ignites faster than methyl butanoate due to decomposition into reactive intermediates (e.g., propanoic acid and ethylene) .
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